molecular formula C₁₈H₂₃NO₈ B1139891 (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol CAS No. 102717-16-8

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol

Cat. No. B1139891
CAS RN: 102717-16-8
M. Wt: 381.38
InChI Key:
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Description

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol is a useful research compound. Its molecular formula is C₁₈H₂₃NO₈ and its molecular weight is 381.38. The purity is usually 95%.
BenchChem offers high-quality (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. It serves as a substrate for enzymes like glycosidases, which are crucial for understanding protein glycosylation patterns .

Carbohydrate Metabolism Studies

Researchers use this compound to explore carbohydrate metabolism. It helps in elucidating the pathways and regulatory mechanisms involved in the synthesis and breakdown of carbohydrates within cells .

Glycosidase Inhibitor Identification

The compound is instrumental in identifying inhibitors of glycosidases. These inhibitors have potential therapeutic applications in treating diseases like diabetes and cancer, where glycosidases play a role .

Enzyme Activity Assays

It is a substrate for β-D-mannopyranosidase activity assays. By measuring the activity of this enzyme, scientists can gain insights into various biological processes and disease states .

Glycoprotein Structural Analysis

p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is used to determine structural details of glycoproteins. This is essential for understanding the function and interaction of these proteins .

Biomedical Research

In biomedical research, this compound is a key player in the study of cell signaling and communication, particularly in how cells respond to carbohydrate molecules .

Development of Diagnostic Tools

The compound’s role in enzyme assays makes it valuable for developing diagnostic tools. These tools can detect and measure enzyme levels associated with various diseases .

Pharmaceutical Applications

Finally, the compound’s interaction with glycosidases makes it a candidate for drug design and development, especially in creating targeted therapies for metabolic disorders .

Mechanism of Action

Target of Action

The primary target of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the hydrolysis of terminal, non-reducing mannose residues in mannose oligosaccharides .

Mode of Action

p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside acts as a substrate for the β-D-mannopyranosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol and mannose . The released p-nitrophenol can be detected spectrophotometrically, which makes this compound useful in enzyme assays .

Biochemical Pathways

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside primarily affects the carbohydrate metabolism pathway , specifically the breakdown of mannose oligosaccharides . The downstream effects include the release of mannose, which can be further metabolized or used in glycosylation processes .

Pharmacokinetics

It is known to be soluble in chloroform, ethyl acetate, and methanol . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are typical for any compound.

Result of Action

The enzymatic action on p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside results in the release of mannose and p-nitrophenol . The released mannose can participate in various biochemical processes, including glycosylation of proteins. The p-nitrophenol can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Action Environment

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-D-mannopyranosidase enzyme . Additionally, the presence of other substances in the environment, such as inhibitors or activators of the enzyme, could also influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO8/c20-14-15(21)17(25-12-6-4-11(5-7-12)19(22)23)26-13-10-24-18(27-16(13)14)8-2-1-3-9-18/h4-7,13-17,20-21H,1-3,8-10H2/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQEKQIBZZACU-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol

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